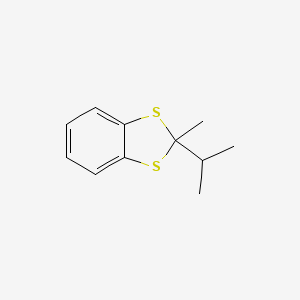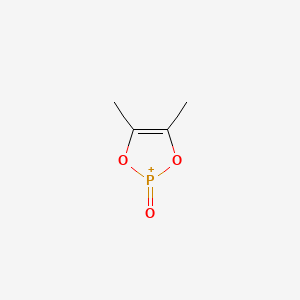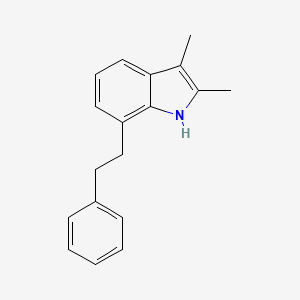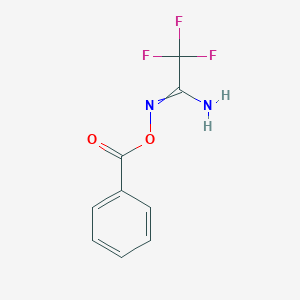![molecular formula C13H13NO B14391117 [2-Methyl-3-(pyridin-3-yl)phenyl]methanol CAS No. 89930-04-1](/img/structure/B14391117.png)
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(pyridin-3-yl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol .
Another approach involves the use of Grignard reagents. In this method, 2-methyl-3-(pyridin-3-yl)benzaldehyde is treated with a Grignard reagent such as methylmagnesium bromide (CH3MgBr) in anhydrous ether. The reaction mixture is then quenched with water or an acidic solution to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-3-yl)benzoic acid
Reduction: 2-Methyl-3-(pyridin-3-yl)phenylmethane
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of [2-Methyl-3-(pyridin-3-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(pyridin-2-yl)phenylmethanol
- 2-Methyl-3-(pyridin-4-yl)phenylmethanol
- 2-Methyl-3-(pyridin-3-yl)benzyl alcohol
Uniqueness
[2-Methyl-3-(pyridin-3-yl)phenyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89930-04-1 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(2-methyl-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c1-10-12(9-15)4-2-6-13(10)11-5-3-7-14-8-11/h2-8,15H,9H2,1H3 |
InChI Key |
NWCIWHGKOBEKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CN=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)

![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)



![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)


![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)


![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
